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Compound Name: N-cis-Feruloyl tyramine

Cat. No.: B119398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-cis-feruloyl tyramine is a naturally occurring phenolic amide found in various plant species,

including the fruits of Lycium barbarum (goji berries).[1] This class of compounds has garnered

significant interest due to its potential biological activities. The precise structural elucidation of

such molecules is a critical step in drug discovery and development, enabling a deeper

understanding of structure-activity relationships. Nuclear Magnetic Resonance (NMR)

spectroscopy stands as the most powerful analytical technique for the unambiguous

determination of the chemical structure of novel compounds. This application note provides a

detailed protocol and data interpretation guide for the structural elucidation of N-cis-feruloyl
tyramine using one- and two-dimensional NMR spectroscopy.

Molecular Structure and Atom Numbering
The chemical structure of N-cis-feruloyl tyramine consists of a ferulic acid moiety linked to a

tyramine moiety through an amide bond, with a cis-configuration of the double bond in the

feruloyl group. The IUPAC name is (Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-

hydroxyphenyl)ethyl]prop-2-enamide.[2] For clarity in NMR data assignment, the atoms are

numbered as depicted in the following diagram.
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Caption: Chemical structure of N-cis-Feruloyl Tyramine with atom numbering.
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Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for N-cis-feruloyl tyramine,

acquired in deuterated methanol (CD₃OD). This data is essential for the verification of the

compound's structure.

Table 1: ¹H NMR Data of N-cis-Feruloyl Tyramine (CD₃OD)

Atom No.
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 7.24 d 2.0

H-5 6.93 d 8.0

H-6 6.85 dd 8.0, 2.0

H-7 6.53 d 12.5

H-8 5.79 d 12.5

OCH₃ 3.71 s -

H-2', H-6' 7.05 d 8.5

H-3', H-5' 6.70 d 8.5

H-7' 2.75 t 7.5

H-8' 3.40 t 7.5

Table 2: ¹³C NMR Data of N-cis-Feruloyl Tyramine (CD₃OD)
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Atom No. Chemical Shift (δ, ppm)

C-1 128.5

C-2 114.7

C-3 148.0

C-4 149.0

C-5 116.4

C-6 123.0

C-7 142.0

C-8 118.0

C-9 170.1

OCH₃ 56.5

C-1' 131.5

C-2', C-6' 130.5

C-3', C-5' 116.3

C-4' 156.0

C-7' 35.8

C-8' 42.5

Experimental Protocols
The following protocols provide a general methodology for the isolation and NMR-based

structural elucidation of N-cis-feruloyl tyramine from a plant matrix, such as goji berries.

Isolation Protocol
Extraction: Milled and dried plant material is extracted with methanol (MeOH) at room

temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned

with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate

(EtOAc), to fractionate the components based on their polarity.

Chromatographic Separation: The fraction containing the target compound (typically the

EtOAc fraction) is subjected to column chromatography on silica gel, eluting with a gradient

of chloroform and methanol.

Purification: Fractions containing N-cis-feruloyl tyramine are further purified using

preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a

suitable mobile phase, such as a water/acetonitrile gradient.

NMR Spectroscopy Protocol
Sample Preparation: A purified sample of N-cis-feruloyl tyramine (approximately 5-10 mg)

is dissolved in 0.6 mL of deuterated methanol (CD₃OD) in a 5 mm NMR tube.

Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are acquired on a

high-field NMR spectrometer (e.g., 500 MHz or higher).

¹H NMR: A standard proton experiment is run to determine the chemical shifts, multiplicities,

and coupling constants of the protons.

¹³C NMR: A proton-decoupled carbon experiment is performed to identify the chemical shifts

of all carbon atoms.

COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-

spin couplings, revealing adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton

signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations

between protons and carbons that are two or three bonds away, which is crucial for

establishing the connectivity of the molecular fragments.

Structure Elucidation Workflow
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The following diagram illustrates the logical workflow for the structural elucidation of N-cis-
feruloyl tyramine using the acquired NMR data.
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Click to download full resolution via product page

Caption: Workflow for NMR-based structure elucidation.

Key 2D NMR Correlations
The following diagram highlights the key COSY and HMBC correlations that are instrumental in

confirming the structure of N-cis-feruloyl tyramine.
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Caption: Key COSY and HMBC correlations for N-cis-Feruloyl Tyramine.
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Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy provides a robust and

definitive method for the structural elucidation of N-cis-feruloyl tyramine. The data and

protocols presented in this application note serve as a valuable resource for researchers in

natural product chemistry, medicinal chemistry, and drug development, facilitating the accurate

identification and characterization of this and similar bioactive compounds. The detailed NMR

analysis, including the assignment of all proton and carbon signals and the confirmation of

connectivity through 2D correlations, is indispensable for advancing the study of N-cis-feruloyl
tyramine and its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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